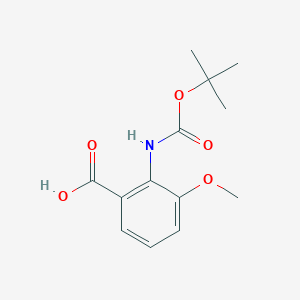

Boc-2-amino-3-methoxybenzoic acid

Description

Contextualization within Amino Acid and Benzoic Acid Derivatives Chemistry

Boc-2-amino-3-methoxybenzoic acid is a synthetic compound that integrates key features from two important classes of organic molecules: amino acids and benzoic acids. Structurally, it is a derivative of 2-amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid. nih.gov The core of the molecule is a benzoic acid ring, which is substituted with both an amino group (-NH2) and a methoxy (B1213986) group (-OCH3).

The defining characteristic of this compound is the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the amino group. The Boc group is a temporary shield for the amine, preventing it from participating in unwanted reactions during a multi-step synthesis. peptide.com This protection is crucial because the free amino group is reactive and could otherwise lead to undesired side reactions. The Boc group is known for its stability under a variety of reaction conditions, yet it can be removed easily under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine at the desired stage of a synthetic sequence. chempep.com This controlled deprotection is a cornerstone of modern peptide synthesis and complex molecule construction. chempep.com

The molecule is therefore a trifunctional building block:

The Boc-protected amino group allows for controlled coupling reactions.

The carboxylic acid group (-COOH) can be activated to form amide bonds or other linkages.

The methoxy group (-OCH3) on the benzene (B151609) ring influences the electronic properties and spatial orientation of the molecule, which can be important for its interaction with biological targets.

Significance as a Synthetic Intermediate in Advanced Organic Chemistry

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. Its structure is tailored to balance reactivity and stability, making it a valuable tool for constructing larger, more complex molecules with specific architectures.

In the field of peptide chemistry, Boc-protected amino acids are fundamental building blocks. While this specific compound is a non-natural aromatic amino acid, it is used in a similar fashion. The Boc group ensures that the amino terminus of the molecule does not self-react while the carboxylic acid end is coupled to another molecule. peptide.com This step-wise approach is the basis of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides and proteins for research and therapeutic use. chempep.com

Beyond peptides, this intermediate is used in the synthesis of a wide array of organic compounds, including heterocyclic structures and other biologically active molecules. chemimpex.comnih.gov Researchers in medicinal chemistry utilize such building blocks to develop new pharmaceutical candidates. chemimpex.com The ability to introduce this specific substituted benzene ring into a larger molecule allows for the fine-tuning of properties like solubility, stability, and biological activity.

Overview of Key Research Trajectories and Academic Relevance

Research involving this compound and its parent compound, 2-amino-3-methoxybenzoic acid, is primarily directed toward the discovery and synthesis of novel bioactive molecules. The academic relevance of this compound stems from its role as a key component in creating compounds with potential therapeutic applications.

Key research trajectories include:

Pharmaceutical Development : The parent compound, 2-amino-3-methoxybenzoic acid, is used in the synthesis of Alogliptin, a drug that helps lower blood glucose for the potential treatment of diabetes. chemicalbook.com It is also a precursor for developing CDK1/cyclin B inhibitors for potential anti-tumor treatments. chemicalbook.com Derivatives are also explored for their potential as lipoxygenase inhibitors, which are relevant for treating inflammation, skin diseases, and thrombosis. nih.gov

Heterocyclic Chemistry : Aminobenzoic acids are valuable starting materials for synthesizing various heterocyclic systems, which are core structures in many pharmaceuticals. nih.govresearchgate.net The strategic placement of the amino and carboxylic acid groups facilitates the formation of fused ring systems.

Materials Science : Benzoic acid derivatives can be used in the synthesis of polymers and other materials. The specific functional groups on this compound allow it to be incorporated into polymer chains to impart specific properties.

The continued interest in this and similar compounds is driven by the ongoing need for novel molecular scaffolds in drug discovery and the development of advanced materials.

Chemical and Physical Properties

The table below summarizes key computed and experimental properties for the parent compound, 2-Amino-3-methoxybenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | nih.gov |

| Molecular Weight | 167.16 g/mol | nih.gov |

| Melting Point | 169-170 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| XLogP3 | 1.6 | nih.gov |

| IUPAC Name | 2-amino-3-methoxybenzoic acid | nih.gov |

| CAS Number | 3177-80-8 | sigmaaldrich.com |

Interactive Data Table: Applications in Synthesis

The following table details the role of key functional groups and derivatives in synthetic applications.

| Compound/Feature | Type | Role in Synthesis | Key Applications |

| Boc Group | Protecting Group | Temporarily blocks the reactivity of the amino group, allowing for selective reactions at other sites. Removable under mild acidic conditions. | Peptide synthesis, multi-step organic synthesis. chempep.com |

| 2-Amino-3-methoxybenzoic acid | Building Block | Serves as a precursor in the synthesis of pharmaceuticals and other complex molecules. | Synthesis of Alogliptin (antidiabetic), CDK1/cyclin B inhibitors (antitumor). chemicalbook.com |

| Benzoic Acid Derivatives | Scaffolds | Provide a rigid aromatic core for building larger, functionalized molecules. | Drug discovery, materials science, synthesis of dyes. researchgate.net |

| Heterocyclic Derivatives | Bioactive Compounds | The amino and carboxylic acid groups can be used to form heterocyclic rings with diverse biological activities. | Development of antibacterial, anti-inflammatory, and antiviral agents. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSIBICVECPDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc 2 Amino 3 Methoxybenzoic Acid and Its Analogs

Strategic Approaches to the Synthesis of the Core Benzoic Acid Scaffold

The synthesis of the 2-amino-3-methoxybenzoic acid core is a foundational step that requires precise control over the introduction and positioning of three distinct functional groups on the aromatic ring.

Optimization of Amination and Carboxylation Protocols

The introduction of the amino and carboxyl groups onto the methoxy-substituted benzene (B151609) ring can be achieved through several strategic pathways. Classical methods often involve the nitration of a suitable benzoic acid precursor followed by the reduction of the nitro group to an amine. For instance, a general route involves the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid, which is then subjected to a hydrogenation reduction reaction to produce 2-amino-3-methylbenzoic acid. google.com This aminated intermediate can then undergo further modifications.

More contemporary methods focus on direct C-H functionalization, which offers a more atom-economical approach. Late-stage amination of complex benzoic acid derivatives has been successfully demonstrated using iridium-catalyzed ortho-C−H activation. nih.gov This method shows high selectivity for carboxylate-directed amination and is robust, tolerating a wide array of functional groups. nih.gov

Another advanced strategy is the decarboxylative coupling of activated benzoic acids. Bimetallic palladium/copper catalyst systems can facilitate the oxidative decarboxylative coupling between electron-deficient benzoic acids and various amines. nih.gov While this method typically synthesizes anilines by replacing the carboxyl group, it highlights the modern catalytic tools available for manipulating the core benzoic acid structure.

Regioselective Methoxy (B1213986) Group Introduction Techniques

The precise placement of the methoxy group at the C3 position is critical. A common and effective industrial method involves the nucleophilic substitution of a leaving group, such as a halogen, on the aromatic ring. For example, a chlorobenzoic acid derivative can be reacted with sodium methoxide (B1231860) in methanol (B129727) under elevated temperature and pressure. google.com This process, often performed in one pot, allows for the hydrolysis of an ester precursor and the introduction of the methoxy group, followed by acidification to yield the final methoxybenzoic acid. google.com The regiochemistry is dictated by the initial substitution pattern of the starting material, ensuring the methoxy group is introduced at the desired position.

Protecting Group Chemistry and N-Boc Functionalization

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability and the mild conditions required for its removal. semanticscholar.org

Selective Introduction and Removal of the N-Boc Group

Introduction: The N-Boc group is typically introduced by treating the amine, in this case, 2-amino-3-methoxybenzoic acid, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is generally performed in the presence of a base. organic-chemistry.orgfishersci.co.uk Common bases include sodium hydroxide (B78521), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction can be carried out in various solvents like water, acetonitrile, or tetrahydrofuran (B95107) (THF). organic-chemistry.orgfishersci.co.uk

Removal (Deprotection): The Boc group is prized for its lability under acidic conditions. wikipedia.org This allows for its selective removal in the presence of other functional groups that are sensitive to different conditions. The deprotection mechanism involves the protonation of the carbamate (B1207046) followed by the formation of a stable tert-butyl cation and carbon dioxide, regenerating the free amine. semanticscholar.org A variety of acidic reagents can be employed, with the choice depending on the substrate's sensitivity to acid.

Below is a table summarizing common N-Boc deprotection protocols.

| Reagent(s) | Solvent(s) | Temperature | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0°C to Room Temp | A very common and effective method. | semanticscholar.orgwikipedia.org |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room Temperature | Often used as a 4M solution in dioxane. | wikipedia.orgreddit.com |

| Sulfuric Acid (H₂SO₄) | t-BuOAc/CH₂Cl₂ | Not specified | Effective for acid-mediated deprotection. | semanticscholar.org |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Not specified | Not specified | Allows for selective cleavage in some contexts. | semanticscholar.orgwikipedia.org |

| Water (Catalyst-free) | Water | 90-100 °C | An eco-friendly method for certain substrates. | semanticscholar.org |

| Thermolysis (Continuous Flow) | Trifluoroethanol (TFE), Methanol | 120-240 °C | A modern, catalyst-free method for selective deprotection. | nih.gov |

Compatibility with Diverse Reaction Conditions

The stability profile of the N-Boc group makes it an excellent choice for multi-step synthesis. It is generally stable to a wide range of reagents and conditions, which allows for the manipulation of other parts of a molecule without affecting the protected amine. researchgate.net This stability is a key component of "orthogonal protection," where different protecting groups on the same molecule can be removed selectively by using non-interfering reaction conditions. organic-chemistry.org For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the Cbz group, which is removed by catalytic hydrogenolysis. semanticscholar.orgtotal-synthesis.com

The table below outlines the general compatibility of the N-Boc group.

| Condition/Reagent Type | Compatibility | Notes | Reference(s) |

| Strong Bases (e.g., NaOH, LiOH) | Stable | Resistant to basic hydrolysis. | organic-chemistry.orgresearchgate.net |

| Nucleophiles | Stable | Generally unreactive towards most nucleophiles. | organic-chemistry.orgtotal-synthesis.com |

| Catalytic Hydrogenation | Stable | Compatible with H₂/Pd, making it orthogonal to Cbz/Bn groups. | semanticscholar.orgresearchgate.net |

| Oxidizing Agents | Generally Stable | Stable to many common oxidants. | researchgate.net |

| Strong Acids (e.g., TFA, HCl) | Labile | The primary method for deprotection. | wikipedia.orgresearchgate.net |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | Can be cleaved by various Lewis acids. | semanticscholar.org |

Asymmetric Synthesis and Stereochemical Control

While Boc-2-amino-3-methoxybenzoic acid is an achiral molecule, many of its important analogs and derivatives used in medicinal chemistry are chiral. Therefore, methods for asymmetric synthesis are crucial for accessing enantiomerically pure versions of these related compounds. These strategies typically involve the introduction of a chiral center at the α-position to the carboxylic acid or elsewhere in the molecule.

One established strategy for synthesizing non-natural amino acids involves the use of a chiral auxiliary. researchgate.net For example, an Evans' oxazolidinone auxiliary can be attached to a related cinnamic acid derivative. The auxiliary then directs the stereoselective Michael addition of a nucleophile to the α,β-unsaturated system. researchgate.net Subsequent steps, such as azidation and hydrolysis, lead to the formation of a chiral α-amino acid with high diastereoselectivity. researchgate.net The chiral auxiliary can be removed and recovered at the end of the synthesis.

Other modern approaches to asymmetric amino acid synthesis include the use of chiral nickel(II) complexes of Schiff bases derived from glycine. nih.gov These complexes can undergo diastereoselective alkylation or Michael addition reactions to build the desired amino acid side chain. More recently, photoredox catalysis has emerged as a powerful tool. The asymmetric synthesis of unnatural α-amino acids has been achieved through the photoredox-mediated activation of alcohols to generate radicals, which are then trapped by a chiral N-sulfinyl imine, yielding functionalized amino acids in an atom-economical process. rsc.org These advanced methods provide access to a vast range of structurally diverse and stereochemically defined amino acid derivatives for various applications.

Enantioselective Approaches to Chiral Analogs

Enantioselective synthesis, the production of a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. For chiral analogs of aminobenzoic acids, two prominent strategies are asymmetric catalysis and the use of chiral auxiliaries.

A powerful example of asymmetric catalysis is seen in the enantioselective Morita–Baylis–Hillman (MBH) reaction used to synthesize chiral 3-substituted benzoxaboroles, which share a core structural motif with benzoic acid derivatives. google.com This reaction employs a bifunctional tertiary amine-carbamate catalyst to create chiral centers with high enantiomeric excess (ee). google.com For instance, the reaction of various substituted 2-formylphenylboronic acids with acrylates using a chiral catalyst can yield products with ee values often exceeding 85%. google.com This catalytic approach is highly efficient and allows for the generation of molecular complexity from simple precursors. google.com

Another well-established method involves the catalytic enantioselective reduction of α-keto esters or their derivatives. The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst, is a foundational technique for producing chiral α-hydroxy acids, which can be converted to α-amino acids. nih.gov This method is prized for its high enantioselectivity and broad applicability for creating both natural and unnatural α-amino acids. nih.gov

The chiral auxiliary approach involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. A classic implementation is the Strecker synthesis of α-amino acids. In the synthesis of chiral bicyclo[1.1.1]pentane (BCP) amino acid analogs, (R)-2-phenylglycinol can be used as a chiral auxiliary. nih.gov It reacts with an aldehyde to form a Schiff base, which then directs the stereoselective addition of a cyanide source, resulting in a mixture of diastereomers that can be separated chromatographically. nih.gov Subsequent removal of the auxiliary yields the desired enantioenriched amino acid. nih.gov

Table 1: Enantioselective Synthesis of Benzoxaborole Analogs via Asymmetric Morita–Baylis–Hillman Reaction Data sourced from a study on chiral benzoxaborole derivatives. google.com

| Catalyst | Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| C6 | 4-Me | 91 | 87 |

| C6 | 4-Cl | 95 | 91 |

| C6 | 4-Br | 93 | 92 |

| C6 | 4-OMe | 85 | 86 |

| C6 | 5-Me | 93 | 81 |

Diastereoselective Synthesis of Complex Derivatives

When a molecule contains multiple stereocenters, controlling the relative configuration between them is achieved through diastereoselective synthesis. This is crucial for creating complex derivatives where the three-dimensional arrangement of atoms dictates function.

A prominent strategy involves the alkylation of chiral enolates. In the synthesis of β-amino acids, a chiral amide derived from β-alanine can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a dianion. researchgate.net The subsequent alkylation of this chiral dianion with an alkyl halide proceeds with a specific facial bias, leading to the formation of one diastereomer in preference to the other. researchgate.net The level of diastereoselectivity (ds) can be significant, with studies showing diastereomeric ratios ranging from 65:35 to 86:14, depending on the electrophile used. researchgate.net

Table 2: Diastereoselective Alkylation of a Chiral β-Alanine Amide Dianion Data represents the diastereoselectivity of alkylation for producing α-substituted β-amino acid precursors. researchgate.net

| Electrophile (R-X) | Yield (%) | Diastereoselectivity (ds, %) |

| MeI | 30 | 75 |

| EtI | 49 | 82 |

| n-PrI | 24 | 67 |

| BnBr | 85 | 86 |

The synthesis of complex, non-proteinogenic amino acids containing multiple stereocenters often relies on the diastereoselective functionalization of chiral precursors. For example, enantiomerically pure N-Boc-protected diaminophosphonates can be synthesized from chiral aziridinephosphonates. mdpi.com The ring-opening of the aziridine (B145994) with a nucleophile, such as an azide, occurs with high stereocontrol, setting the configuration of a new stereocenter relative to the existing ones. mdpi.com This method allows for the predictable synthesis of complex molecules with three or more contiguous stereocenters. mdpi.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves adopting cleaner reaction systems and more sustainable catalysts.

Solvent-Free or Environmentally Benign Reaction Systems

A key green chemistry principle is the reduction or replacement of volatile and toxic organic solvents. One successful strategy is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing solvent waste and purification steps. The Gewald reaction, a three-component reaction between a carbonyl compound, an activated nitrile, and elemental sulfur, is a classic example used to prepare substituted 2-aminothiophenes, which are structural analogs of aminobenzoic acids. nih.gov

Furthermore, research into safer alternatives for common synthetic transformations is critical. The Arndt–Eistert homologation, a traditional method for converting α-amino acids to β-amino acids, uses diazomethane, which is highly toxic and explosive. A safer, more efficient procedure has been developed for synthesizing N-Boc-β³-amino acid methyl esters that avoids such hazardous reagents, representing a significant green advancement. nih.gov

Catalyst Development for Sustainable Synthesis

Sustainable catalysis focuses on developing catalysts that are highly efficient, non-toxic, reusable, and can operate under mild conditions. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a leading green technology. For instance, the synthesis of anilines, the direct precursors to aminobenzoic acids, can be achieved using an immobilized nitroreductase enzyme in a continuous flow system. nih.govacs.org This method avoids the high pressures, high temperatures, and precious-metal catalysts (e.g., Pd, Pt) typical of traditional nitroarene reductions. acs.org

Iron-catalyzed reactions are also gaining prominence as iron is an abundant, inexpensive, and low-toxicity metal. Iron(III) chloride has been used to catalyze the one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce highly substituted quinolines under aerobic conditions. rsc.org Similarly, iron catalysts can mediate the direct C-H activation and amination of aromatic carboxamides to produce anthranilic acid derivatives, offering a more sustainable alternative to traditional cross-coupling reactions that often rely on expensive palladium catalysts. nih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.com The superior heat and mass transfer in microreactors allows for better control over reaction conditions, often leading to higher yields and purities. nih.govmdpi.com

Microreactor Synthesis of this compound

While a specific microreactor synthesis for this compound is not prominently documented, the principles and applications of flow chemistry to its structural components are well-established. A patent from as early as 1979 describes a process for the continuous preparation of anthranilic acid via a Hofmann rearrangement in a tube reactor, demonstrating the long-standing potential of flow processing for this class of compounds. google.com

Modern flow chemistry has been extensively applied to peptide synthesis, which routinely involves Boc-protected amino acids. durham.ac.uk In a typical setup, a solution of a Boc-protected amino acid is pumped through a series of packed columns containing immobilized reagents and catalysts. durham.ac.uk For example, a flow process can be designed where a Boc-amino acid is first activated and then coupled with another amino acid ester to form a dipeptide, with purification steps integrated into the flow stream. durham.ac.uk Such systems have been shown to produce Boc-protected dipeptides in high yields (>80%). durham.ac.uk This technology is directly applicable to using this compound as a building block in a continuous, automated synthesis.

Furthermore, the synthesis of the aniline (B41778) precursor can be achieved in a green, continuous manner. A chemoenzymatic process using a packed-bed reactor with an immobilized nitroreductase enzyme can produce anilines from nitroaromatics at room temperature in an aqueous buffer. nih.govacs.org This biocatalytic flow process can be integrated with a continuous liquid-liquid extraction module, allowing for the synthesis and purification of the product in a single, automated operation. nih.gov This represents a state-of-the-art, sustainable approach to producing the key intermediates required for the synthesis of this compound.

Scalable Production Methodologies

The production of the key intermediate, 2-amino-3-methoxybenzoic acid, is a critical aspect of the scalable synthesis. While various synthetic routes exist, industrial production often relies on processes that utilize readily available and cost-effective starting materials. Patent literature for analogous compounds, such as 2-methyl-3-methoxybenzoic acid, outlines methods like the catalytic oxidation of substituted xylenes (B1142099) under elevated temperature and pressure. google.com For instance, a method for preparing 2-methyl-3-chlorobenzoic acid, an intermediate for a related benzoic acid, involves the oxidation of 3-chloro-o-xylene using a cobalt-manganese-bromine composite catalyst. google.com This approach highlights the type of catalytic systems and reaction conditions that are adaptable for large-scale manufacturing of benzoic acid derivatives. google.com

Another critical step that has been optimized for scale is the introduction of the methoxy group onto the aromatic ring, which can be achieved via diazotization of an amino group followed by reaction with an alcohol like methanol. googleapis.com A European patent describes a process for producing 3-alkoxy-2-substituted-benzoic acids from 3-amino-2-substituted-benzoic acid precursors. googleapis.com This method avoids the issues associated with the exothermic reactions of anilinium hydrochloride salts, which can pose safety and stability concerns in a large-scale production environment. googleapis.com

Once the 2-amino-3-methoxybenzoic acid intermediate is secured, the final step is the Boc-protection of the amine. This is a well-established transformation in peptide synthesis and medicinal chemistry, and it has been adapted for multigram and kilogram-scale production. sigmaaldrich.comnih.govrsc.org The process generally involves reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction conditions, including solvent choice, temperature, and pH control, are carefully managed to ensure complete reaction, minimize side products, and facilitate purification of the final product. nih.gov Efficient, gram-scale preparations of other Boc-protected amino acids have been developed, providing a template for the large-scale synthesis of the title compound. researchgate.netresearchgate.net

The following tables outline representative conditions for the key transformations involved in the scalable synthesis of this compound, based on methodologies reported for analogous compounds.

Table 1: Illustrative Conditions for Scalable Synthesis of Benzoic Acid Intermediate Analogs This data is based on the synthesis of related benzoic acid derivatives and illustrates typical industrial conditions.

| Parameter | Value | Source |

| Starting Material | 3-Chloro-o-xylene (for 2-methyl-3-chlorobenzoic acid) | google.com |

| Reaction Type | Catalytic Oxidation | google.com |

| Catalyst System | Cobalt-Manganese-Bromine Composite | google.com |

| Solvent | C₂-C₆ Organic Acid (e.g., Acetic Acid) | google.com |

| Temperature | 100–210 °C | google.com |

| Pressure | 0.1–3 MPa | google.com |

| Reaction Time | 1–12 hours | google.com |

Table 2: General Conditions for Scalable Boc-Protection of Amino Acids This data represents typical conditions for the large-scale Boc-protection of various amino acids.

| Parameter | Value | Source |

| Substrate | Amino Acid (e.g., 2-amino-3-methoxybenzoic acid) | nih.gov |

| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | nih.gov |

| Solvent | Aqueous Tetrahydrofuran (THF), Dioxane, or similar | nih.gov |

| Base | Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃) | nih.gov |

| Temperature | 0 °C to Room Temperature | nih.gov |

| Key Consideration | pH control to maintain basic conditions | nih.gov |

| Work-up | Acidification followed by extraction | nih.gov |

The purification of the final Boc-protected compound on a large scale is typically achieved through crystallization, which is an effective method for obtaining high-purity material. The choice of crystallization solvent is critical and is selected to maximize yield and purity while being suitable for industrial use.

Chemical Reactivity, Derivatization, and Mechanistic Investigations

Reactivity of the Carboxyl Group (–COOH)

The carboxylic acid moiety is a primary site for transformations such as esterification and amidation, and can also undergo reduction and decarboxylation under specific conditions.

The carboxyl group of Boc-2-amino-3-methoxybenzoic acid readily undergoes esterification and amidation reactions, which are fundamental for creating a variety of derivatives.

Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. For instance, reacting the parent compound, 2-amino-3-methoxybenzoic acid, with ethanol (B145695) and an acid catalyst like sulfuric acid yields the corresponding ethyl ester.

Amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxyl group, facilitating nucleophilic attack by the amine. Lewis acids such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) and titanium(IV) isopropoxide (Ti(OiPr)₄) have been shown to catalyze the direct amidation of unprotected amino acids, a process that could be applicable here. nih.gov The reaction proceeds by forming a complex with the amino acid, which enhances its solubility and facilitates the amidation reaction while preventing self-condensation. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-amino-3-methoxybenzoic acid | Ethanol, H₂SO₄ | Ethyl 2-amino-3-methoxybenzoate | Esterification |

| Amino Acids | Propylamine, B(OCH₂CF₃)₃ | N-Propyl-amino amides | Amidation nih.gov |

| Amino Acids | Benzylamine, Ti(OiPr)₄ | N-Benzyl-amino amides | Amidation nih.gov |

Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the Boc protecting group is generally unstable to such conditions. organic-chemistry.org A more compatible approach might involve a two-step process: first, converting the carboxylic acid to an ester, followed by reduction of the ester, which can often be achieved under milder conditions.

Decarboxylation , the removal of the carboxyl group, is typically a challenging transformation for aromatic carboxylic acids, often requiring harsh conditions. youtube.com However, methods for the decarboxylation of ortho-substituted benzoic acids have been investigated. researchgate.net Radical decarboxylation pathways, enabled by photoredox catalysis or ligand-to-metal charge transfer (LMCT) in copper carboxylates, can proceed at much lower temperatures, offering a milder alternative. nih.govacs.org For example, a general protocol for the decarboxylative hydroxylation of benzoic acids to phenols has been developed using a copper-based system at 35°C. nih.gov Acid-catalyzed decarboxylation can also occur via an ipso-substitution mechanism, where a proton replaces the carboxyl group, particularly in electron-rich aromatic systems. youtube.com

Reactivity of the Amino Group (–NHBoc)

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity of the amino group. Its removal is a key step that unmasks the amine for further functionalization.

The Boc group is designed to be stable under a variety of conditions but can be readily cleaved under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com This orthogonal stability is a cornerstone of its utility in multi-step synthesis.

Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. researchgate.netacsgcipr.orgcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. commonorganicchemistry.comchemistrysteps.com

Table 2: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in DCM (e.g., 25-50% solution), room temperature. commonorganicchemistry.com | Highly effective, but TFA is corrosive. acsgcipr.org Workup often involves evaporation and neutralization. researchgate.net |

| Hydrogen Chloride (HCl) | 1-4 M solution in dioxane, methanol, or ethyl acetate, room temperature. researchgate.net | Provides the amine as a hydrochloride salt, which can be advantageous for purification. |

| Phosphoric Acid (H₃PO₄) | Used in various solvents. | A less volatile alternative to TFA. acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | Used in solvents like toluene. | Another strong acid alternative. acsgcipr.org |

Once deprotected, the resulting 2-amino-3-methoxybenzoic acid (or its ester) becomes a versatile intermediate. The free amino group can undergo a wide array of functionalization reactions, including acylation, sulfonylation, and alkylation.

The primary amino group, after deprotection, is a potent nucleophile. This reactivity is harnessed in condensation reactions to construct heterocyclic systems, most notably quinazolinones. The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with an appropriate partner. google.com For example, 2-amino-3-methoxybenzoic acid can be condensed with other molecules to form complex heterocyclic structures. google.comnih.gov

One common strategy involves a tandem, one-pot reaction where a substituted anthranilic acid is first reacted with an anhydride (B1165640) (like acetic anhydride) to form a benzoxazinone (B8607429) intermediate. mdpi.com This intermediate is then treated with a nucleophile, such as hydrazine, to yield a 3-amino-quinazolinone. mdpi.com This approach highlights the utility of the amino group in building complex scaffolds.

Reactivity of the Aromatic Ring and Methoxy (B1213986) Group

The substituents on the aromatic ring, the -NHBoc and -OCH₃ groups, dictate its reactivity towards electrophilic substitution and other transformations.

The methoxy (-OCH₃) and the amino (-NHBoc) groups are both electron-donating and therefore activate the aromatic ring towards electrophilic aromatic substitution (EAS) . wikipedia.orgmasterorganicchemistry.com They are ortho, para-directing groups. wikipedia.orgmasterorganicchemistry.com Given their positions at C-2 and C-3, they direct incoming electrophiles primarily to the C-4 and C-6 positions. The combined activating effect of these two groups makes the ring highly nucleophilic. wikipedia.org Standard EAS reactions like halogenation, nitration, and Friedel-Crafts reactions would be expected to proceed readily, often without the need for harsh catalysts. lkouniv.ac.inlibretexts.org

The methoxy group itself can also be a site of reaction. The ether linkage is generally stable, but the methyl group can be cleaved using strong acids like hydroiodic acid (HI) or Lewis acids such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) to yield the corresponding phenol (B47542). wikipedia.orgnih.govorganic-chemistry.org Selective cleavage of a methoxy group ortho to a carbonyl function or in a poly-methoxylated system can sometimes be achieved under specific conditions. nih.gov

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating effects of both the Boc-protected amino group and the methoxy group. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions. The bulky Boc-protecting group can exert significant steric hindrance, influencing the position of electrophilic attack.

Common electrophilic aromatic substitution reactions involving this compound include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions must be carefully controlled to prevent side reactions, such as the cleavage of the Boc-protecting group under strongly acidic conditions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative |

| Bromination | Br₂/FeBr₃ | 5-Bromo derivative |

| Iodination | I₂/HIO₃ | 5-Iodo derivative |

Ortho-Directed Metalation and Further Functionalization

The presence of the Boc-protected amino group and the carboxylic acid group allows for ortho-directed metalation, a powerful tool for the regioselective functionalization of the aromatic ring. Directed metalation groups (DMGs) direct the deprotonation of the ortho-position by an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-4 position.

This strategy provides access to a diverse array of 4-substituted derivatives of this compound that are not readily accessible through classical electrophilic aromatic substitution reactions.

| Electrophile | Reagent | Functional Group Introduced |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | RCHO/RCOR' | Hydroxyalkyl/Hydroxyaryl |

| Alkyl halides | RX | Alkyl |

| Disulfides | RSSR | Thioether |

Methoxy Group Transformations (e.g., Demethylation, Oxidation)

The methoxy group at the C-3 position is a key functional handle that can be modified to further diversify the molecular scaffold. Demethylation of the methoxy group to the corresponding phenol can be achieved using various reagents, most commonly boron tribromide (BBr₃). This transformation is often a crucial step in the synthesis of natural products and biologically active molecules where a free hydroxyl group is required.

While less common, oxidative transformations of the methoxy group are also possible, although they can be challenging due to the presence of other sensitive functional groups in the molecule.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.

Intra- and Intermolecular Cyclizations

The bifunctional nature of this compound, possessing both a nucleophilic amino group (after deprotection) and an electrophilic carboxylic acid group, makes it an ideal substrate for cyclization reactions. Intramolecular cyclization can be induced to form lactams. Intermolecular cyclizations with other bifunctional molecules can lead to the formation of more complex heterocyclic structures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Benzoxazinones)

A significant application of this compound is in the synthesis of quinazolinones and benzoxazinones, which are important scaffolds in medicinal chemistry. For the synthesis of quinazolinones, the Boc-protected amino group is typically deprotected, and the resulting free amine is reacted with a suitable one-carbon synthon, such as an orthoester or formamide, followed by cyclization.

The synthesis of benzoxazinones can be achieved through the cyclization of the N-Boc protected amino acid, often under dehydrating conditions. These reactions provide efficient routes to these privileged heterocyclic systems.

Reaction Kinetics and Mechanistic Elucidation

Detailed kinetic studies on the reactions of this compound are not extensively reported in the literature. However, mechanistic investigations of related transformations provide insights into the probable reaction pathways. For instance, the mechanism of ortho-directed metalation is well-established to proceed through a coordination-assisted deprotonation mechanism. The cyclization reactions to form heterocycles like quinazolinones are generally understood to proceed through initial condensation followed by an intramolecular cyclization-dehydration sequence.

Further computational and experimental studies would be beneficial to quantitatively understand the reaction rates and to elucidate the detailed mechanisms of the various transformations involving this versatile building block.

Spectroscopic Monitoring of Reaction Progress

The progress of the N-tert-butoxycarbonylation of 2-amino-3-methoxybenzoic acid to yield its Boc-protected derivative can be effectively monitored in real-time using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable insights into the consumption of reactants and the formation of products over time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the functional group transformations that occur during the Boc protection reaction. The reaction involves the conversion of a primary amine to a carbamate (B1207046), which results in distinct changes in the infrared spectrum. The disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting material, typically observed in the 3300-3500 cm⁻¹ region, and the concurrent appearance of a strong absorption band corresponding to the C=O stretching of the newly formed carbamate group, usually around 1700-1720 cm⁻¹, are key indicators of reaction progress. Additionally, changes in the N-H bending vibrations can also be observed. By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.

Table 1: Representative FTIR Spectral Data for Monitoring the Boc Protection of an Aminobenzoic Acid Derivative

| Functional Group | Starting Material (Amine) Wavenumber (cm⁻¹) | Product (Boc-protected) Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch (Amine) | ~3400-3300 | - | Disappearance indicates consumption of the starting amine. |

| C=O Stretch (Carboxylic Acid) | ~1680 | ~1685 | Minimal shift, but may broaden or shift slightly due to changes in the electronic environment. |

| C=O Stretch (Carbamate) | - | ~1710 | Appearance of a strong band confirms the formation of the Boc-protected product. |

| N-H Bend (Amine) | ~1620 | - | Disappearance supports the conversion of the primary amine. |

| C-N Stretch | ~1300 | ~1250 | Shift in the C-N stretching frequency upon formation of the carbamate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are also invaluable for monitoring the progress of the Boc protection reaction. In ¹H NMR, the disappearance of the broad singlet corresponding to the amine (-NH₂) protons of the starting material and the appearance of a new singlet for the nine equivalent protons of the tert-butyl group (typically around 1.5 ppm) are clear indicators of product formation. The chemical shifts of the aromatic protons will also be affected by the change in the substituent from -NH₂ to -NHBoc.

In ¹³C NMR, the appearance of new signals corresponding to the quaternary carbon and the methyl carbons of the tert-butoxycarbonyl group provides definitive evidence for the formation of the desired product. By integrating the signals of the starting material and product at different time points, the reaction kinetics can be accurately determined.

Table 2: Representative ¹H NMR Chemical Shift Data for the Boc Protection of an Aminobenzoic Acid

| Proton | Starting Material (Anthranilic Acid) δ (ppm) chemicalbook.com | Product (Boc-protected) δ (ppm) (Expected) | Interpretation |

| Aromatic CH | 6.52 - 8.4 | 7.0 - 8.5 | Shifts in aromatic proton signals due to the electronic effect of the Boc group. |

| Amine NH₂ | ~3.6 (broad) | - | Disappearance of the amine proton signal. |

| Carbamate NH | - | ~9.0-10.0 (broad) | Appearance of the carbamate proton signal. |

| tert-butyl CH₃ | - | ~1.5 | Appearance of a strong singlet for the nine equivalent protons of the Boc group. |

Computational Studies of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the mechanistic details of the N-tert-butoxycarbonylation of 2-amino-3-methoxybenzoic acid. nih.govyoutube.com Such studies can elucidate the reaction pathway, identify the transition state structure, and determine the activation energy, providing a deeper understanding of the reaction's feasibility and kinetics.

The generally accepted mechanism for the Boc protection of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which then collapses to release the Boc-protected amine, carbon dioxide, and a tert-butoxide anion.

Computational modeling can be employed to map the potential energy surface of this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed.

DFT calculations can provide detailed geometric information about the transition state, such as bond lengths and angles of the forming and breaking bonds. For instance, in the transition state for the nucleophilic attack, one would expect to see an elongated N-H bond of the incoming amine, a partially formed N-C bond with the carbonyl carbon of (Boc)₂O, and a partially broken C-O bond within the anhydride moiety.

The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that correlates with the reaction rate. A lower activation energy implies a faster reaction. Computational studies can also explore the influence of factors such as solvent and the presence of a base on the reaction mechanism and energetics. For example, a base can facilitate the deprotonation of the amine, potentially lowering the activation barrier.

Table 3: Representative Calculated Activation Energies for Related Amine Acylation Reactions

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |

| Nucleophilic substitution of acyl bromide with pyridine | DFT | Not Specified | Not Specified | researchgate.net |

| Cu-catalyzed N-alkylation of amino derivatives | DFT | Not Specified | Not Specified | acs.org |

| Michael addition of guanine (B1146940) to a Michael acceptor | DFT | Not Specified | <20.7 | acs.org |

Note: The table provides examples of calculated activation energies for related reaction types to illustrate the data obtained from computational studies. Specific values for the Boc-protection of 2-amino-3-methoxybenzoic acid would require a dedicated computational investigation.

Applications of Boc 2 Amino 3 Methoxybenzoic Acid As a Versatile Synthetic Building Block

Development of Complex Organic Scaffolds

The structural attributes of Boc-2-amino-3-methoxybenzoic acid make it an ideal starting point for the synthesis of diverse and complex organic frameworks, including polycyclic and macrocyclic systems.

Synthesis of Polycyclic Aromatic Compounds

The deprotected form of the title compound, 2-amino-3-methoxybenzoic acid, serves as a competent precursor for the generation of polycyclic aromatic systems such as phenazines and quinazolines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds and functional materials.

One notable application is in the enzymatic synthesis of phenazine (B1670421) dyes. Laccase-mediated oxidation of 2-amino-3-methoxybenzoic acid leads to the formation of a phenazine-based orange dye through a homomolecular transformation. scispace.comresearchgate.net This biocatalytic approach represents an environmentally benign alternative to traditional chemical methods, which often require harsh conditions and toxic reagents. researchgate.net The resulting phenazine core is a key structural motif in various natural products and pharmaceuticals.

Furthermore, 2-amino-3-methoxybenzoic acid can be a crucial starting material in the synthesis of quinazoline (B50416) derivatives. For instance, a new series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-ones, which have been screened for antitumor activity, were synthesized starting from 3-methoxyanthranilic acid. cibtech.org The initial step of this synthesis involves the acylation of the amino group, a transformation for which the Boc-protected precursor is well-suited.

| Precursor | Reaction Type | Resulting Polycyclic Scaffold | Ref. |

| 2-amino-3-methoxybenzoic acid | Laccase-mediated homocoupling | Phenazine | scispace.comresearchgate.net |

| 3-methoxyanthranilic acid | Acylation and cyclization | Quinazoline | cibtech.org |

Construction of Macrocyclic Structures

While direct examples of the incorporation of this compound into macrocycles are not extensively documented, the inherent reactivity of its functional groups suggests its potential in this area. The carboxylic acid and the amine (after deprotection) are prime handles for cyclization reactions. For instance, substituted anthranilic acids are known to participate in condensation reactions to form larger cyclic structures. The synthesis of fluorescent crown ethers incorporating an acridine (B1665455) unit has been achieved using 2-amino-3-methoxybenzoic acid as a key intermediate in the formation of a diarylamine precursor to the macrocycle. scispace.com This demonstrates the utility of the 2-amino-3-methoxybenzoic acid framework in building up segments for macrocyclization.

Role in Peptide and Peptidomimetic Chemistry

The unique structural features of this compound lend themselves to applications in the synthesis of modified peptides and molecules that mimic peptide structures.

Design of Non-Peptide Mimetics with Constrained Conformations

The rigid aromatic core of 2-amino-3-methoxybenzoic acid makes it an attractive scaffold for the design of non-peptide mimetics with conformationally constrained geometries. Such molecules aim to reproduce the spatial arrangement of key side chains of a peptide's secondary structure, such as an α-helix or β-turn, to mimic its biological function. Aromatic oligoamide foldamers, which can adopt stable helical conformations, have been developed as mimetics of extended α-helical surfaces. uni-muenchen.de While not a direct application of the title compound, this research highlights the principle of using substituted aromatic amino acids to create ordered, non-peptidic structures. Furthermore, N-phenyl anthranilic acid analogs have been synthesized as inhibitors of beta-amyloid aggregation, demonstrating the utility of the anthranilic acid core in designing molecules that modulate protein-protein interactions. nih.gov The defined stereochemistry and substitution of this compound provide a rational starting point for designing such mimetics.

Precursor for Advanced Materials and Functional Molecules

The reactivity of this compound also extends to the synthesis of advanced materials and functional molecules with specific properties.

As previously mentioned, the laccase-mediated synthesis of phenazine dyes from 2-amino-3-methoxybenzoic acid is a prime example. scispace.comresearchgate.netgoogle.com These dyes are not only colored compounds but also possess interesting biological and electrochemical properties. Research has shown that phenazine dyes derived from 2-amino-3-methoxybenzoic acid and aminonaphthalene sulfonic acid isomers exhibit antibacterial activity, particularly against Staphylococcus aureus. uni-muenchen.degoogle.com This makes them promising candidates for medical textiles. scispace.com Additionally, phenazine derivatives are known precursors for electrochemically generated bases, indicating a potential application in materials science and organic electronics. uni-muenchen.de

| Functional Molecule/Material | Synthetic Route | Key Properties/Applications | Ref. |

| Phenazine Dyes | Laccase-mediated homo- and heterocoupling | Textile dyeing, Antibacterial activity | scispace.comuni-muenchen.degoogle.com |

| Precursors to Electrochemically Generated Bases | From phenazine derivatives | Organic electronics, Synthesis | uni-muenchen.de |

Monomer in Polymer Synthesis

The bifunctional nature of 2-amino-3-methoxybenzoic acid, once deprotected, makes it a suitable candidate for step-growth polymerization. The presence of both an amino group and a carboxylic acid allows it to act as an AB-type monomer, capable of forming polyamide chains. The Boc-protecting group in this compound is crucial for controlling the polymerization process. It prevents premature reaction of the amino group, allowing for controlled synthesis and purification of the monomer before initiating polymerization under specific deprotection conditions.

While direct studies on the polymerization of this compound are not extensively documented, research on structurally similar compounds highlights its potential. For instance, a novel copolymer of polyaniline with 3-amino-4-methoxybenzoic acid has been synthesized and characterized. rsc.orgscispace.com This demonstrates the capability of aminomethoxybenzoic acid derivatives to be incorporated into polymer backbones. The resulting polymers can exhibit interesting properties, such as the ability to chelate metal ions, which is influenced by the presence of the amino, methoxy (B1213986), and carboxylic acid functionalities. The methoxy group, in particular, can enhance the solubility of the resulting polymer in organic solvents, a desirable property for processing and characterization.

The general synthetic route to a polyamide from this compound would involve the following conceptual steps:

| Step | Description |

| 1. Monomer Preparation | Synthesis and purification of this compound. |

| 2. Deprotection | Removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), to reveal the free amine. chempep.com |

| 3. Polycondensation | The resulting amino acid monomer can then undergo polycondensation, often at elevated temperatures or with the use of coupling agents, to form the polyamide chain with the elimination of water. |

This controlled approach allows for the synthesis of well-defined polymers with the unique functionalities of the methoxy-substituted aromatic ring incorporated into the polymer backbone.

Ligands for Metal Coordination Chemistry

Upon removal of the Boc protecting group, 2-amino-3-methoxybenzoic acid can act as a chelating ligand for various metal ions. The ortho-disposed amino and carboxylate groups can form a stable five-membered chelate ring with a metal center. The adjacent methoxy group can also participate in coordination, potentially leading to tridentate binding or influencing the electronic properties and stability of the resulting metal complex.

The study on the poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer provides evidence for the coordination capabilities of the deprotected monomer unit. rsc.orgscispace.com The copolymer demonstrated efficient adsorption and separation of palladium(II) ions, with spectroscopic analysis indicating that the sorption mechanism involves chelation between Pd(II) and the –NH–, –COOH, and –OCH3 groups. rsc.orgscispace.com This suggests that discrete molecular complexes of deprotected this compound with transition metals could be readily formed.

The synthesis of such metal complexes would typically involve the reaction of the deprotected amino acid with a suitable metal salt in an appropriate solvent. The resulting complexes could have applications in catalysis, materials science, or as precursors for the synthesis of metal-organic frameworks (MOFs).

| Potential Metal Complex Properties |

| Catalytic Activity |

| Luminescence |

| Chirality |

Contributions to Libraries for Chemical Space Exploration

The structural features of this compound make it an attractive scaffold for the generation of compound libraries. The presence of multiple, orthogonally protected functional groups allows for the systematic introduction of diversity at various points of the molecule.

Diversity-Oriented Synthesis (DOS) Applications

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore chemical space and identify novel biologically active compounds. rsc.orgbeilstein-journals.org this compound is a valuable starting material for DOS strategies due to its inherent functionality, which can be elaborated in a stepwise or divergent manner.

One common approach in DOS is to use a central scaffold and append different building blocks to its functional groups. souralgroup.comnih.gov In the case of this compound, the carboxylic acid can be converted to an amide or ester with a variety of amines or alcohols. Following this, the Boc group can be removed to reveal the amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce a second point of diversity. The methoxy group can also potentially be demethylated to a hydroxyl group, providing a third site for modification.

A representative DOS scheme starting from this compound could involve:

| Reaction Stage | Transformation | Diversity Input |

| Stage 1 | Amide coupling at the carboxylic acid position. | A library of diverse primary or secondary amines. |

| Stage 2 | Boc deprotection to unmask the amino group. | - |

| Stage 3 | Acylation of the newly formed amine. | A library of diverse acyl chlorides or carboxylic acids. |

This strategy allows for the rapid generation of a large number of distinct compounds from a single starting scaffold, which is a hallmark of DOS. nih.govresearchgate.net

Parallel Synthesis for Compound Library Generation

Parallel synthesis is a technique used to synthesize a large number of individual compounds simultaneously, typically in a spatially separated format like a multi-well plate. ijpsr.com this compound is well-suited for solid-phase parallel synthesis, a common method for generating compound libraries. chempep.comsouralgroup.com

In a typical solid-phase synthesis workflow, the carboxylic acid of this compound would be anchored to a solid support (resin). chempep.com The resin-bound scaffold can then be subjected to a series of reactions in a parallel format. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step.

The steps for generating a library based on this scaffold would be:

Immobilization: The carboxylic acid of this compound is coupled to a resin.

Deprotection: The Boc group is removed from all wells simultaneously using an acidic solution. chempep.com

Diversification: A different building block (e.g., an acyl chloride or an aldehyde for reductive amination) is added to each well to react with the free amine, introducing diversity across the library.

Cleavage: The final compounds are cleaved from the resin, typically using a strong acid, and collected in a multi-well plate for screening.

This systematic and automated approach allows for the efficient production of a large and diverse library of compounds based on the 2-amino-3-methoxybenzoic acid core.

Integration into Bioconjugation Strategies (Academic Context)

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule such as a peptide, protein, or nucleic acid. Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of bioconjugation research. nih.gov this compound can be incorporated into peptides to introduce a unique structural and functional element.

The use of the Boc group is well-established for the temporary protection of the alpha-amino group of amino acids during peptide synthesis. nih.gov Similarly, this compound can be coupled to the N-terminus of a peptide chain or to the side chain of an amino acid like lysine. The methoxy-substituted aromatic ring can then serve as a spectroscopic probe, a site for further chemical modification, or to impart specific conformational properties to the peptide.

A potential bioconjugation application could involve:

| Step | Description |

| 1. Peptide Synthesis | A peptide is synthesized on a solid support using standard Boc-SPPS. |

| 2. Incorporation of the Moiety | This compound is coupled to the N-terminus of the peptide. |

| 3. Deprotection and Cleavage | The Boc group and any side-chain protecting groups are removed, and the peptide is cleaved from the resin. |

| 4. Purification | The modified peptide is purified, typically by HPLC. |

The resulting peptide, now containing the 2-amino-3-methoxybenzoyl group, could be used in studies of peptide-protein interactions, as a tool for fluorescence quenching assays, or as a starting point for the synthesis of more complex peptide conjugates. The stability of the Boc group under the conditions of peptide coupling, followed by its facile removal, makes this compound a valuable tool in academic research focused on creating novel biomolecular constructs. chemimpex.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "Boc-2-amino-3-methoxybenzoic acid" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances.

A detailed analysis of the NMR spectra of aminobenzoic acid derivatives provides a strong foundation for the spectral assignment of "this compound". scispace.comresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the tert-butoxycarbonyl (Boc) protecting group. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The methoxy group will appear as a sharp singlet, and the nine equivalent protons of the Boc group will also produce a prominent singlet.

The ¹³C NMR spectrum will complement the ¹H data, showing distinct resonances for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the carbons of the Boc group (the quaternary carbon and the three equivalent methyl carbons).

To definitively assign these resonances, a suite of 2D NMR experiments, including ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for their sequential assignment around the ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon resonances for the aromatic CH groups and the methoxy group.

HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methoxy protons and the C3 carbon of the aromatic ring, and between the aromatic protons and their neighboring carbons, as well as the carboxylic carbon.

Based on data for analogous compounds, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for "this compound".

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~11-13 | ~170 |

| C1 | - | ~120 |

| C2 | - | ~140 |

| C3 | - | ~155 |

| C4 | ~7.2-7.4 | ~115-120 |

| C5 | ~7.0-7.2 | ~120-125 |

| C6 | ~7.8-8.0 | ~118-122 |

| OCH₃ | ~3.8-4.0 | ~56 |

| NH | ~9-10 | - |

| Boc C=O | - | ~153 |

| Boc C(CH₃)₃ | - | ~80 |

| Boc C(CH₃)₃ | ~1.5 | ~28 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the through-space proximity of protons, providing insights into the solution-state conformation of the molecule. nih.govubc.caresearchgate.net For "this compound," these experiments would be crucial for understanding the preferred orientation of the Boc-amino and methoxy substituents relative to the benzoic acid backbone.

Key expected NOE/ROE correlations would include:

Correlations between the NH proton of the Boc-amino group and the aromatic proton at the C6 position, which would indicate a specific rotational preference of the C-N bond.

Correlations between the methoxy protons and the aromatic proton at the C4 position, confirming their spatial proximity.

The presence and intensity of these cross-peaks in the NOESY or ROESY spectrum allow for the construction of a 3D model of the molecule's predominant conformation in solution. For molecules in the size range of "this compound," ROESY can sometimes provide more reliable data than NOESY due to the nature of the molecular tumbling regime. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

While a specific crystal structure for "this compound" is not publicly available, analysis of related structures, such as benzoic acid and its derivatives, reveals common structural motifs. researchgate.netnih.govnih.govmdpi.com A SC-XRD study of "this compound" would be expected to reveal a largely planar benzoic acid core. The Boc-amino and methoxy groups would likely be twisted out of the plane of the aromatic ring to minimize steric hindrance. The precise dihedral angles defining these orientations would be a key outcome of the analysis.

The crystal packing would likely be dominated by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a very common and stable arrangement for carboxylic acids. researchgate.netmdpi.com

The stability of the crystal lattice is dictated by a network of intermolecular interactions. In the case of "this compound," the primary intermolecular interaction is expected to be the strong O-H···O hydrogen bond forming the carboxylic acid dimer. nih.govnih.gov In addition to this, weaker C-H···O and N-H···O hydrogen bonds involving the carbonyl oxygen of the Boc group and the carboxylic acid could further stabilize the crystal packing. The analysis of these interactions provides a detailed understanding of the supramolecular assembly of the compound in the solid state.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| Strong Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | 2.6 - 2.8 |

| Weak Hydrogen Bond | Amide N-H | Carboxylic Acid C=O or Boc C=O | 2.8 - 3.2 |

| Weak Hydrogen Bond | Aromatic C-H | Oxygen (various) | 3.0 - 3.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govniscpr.res.in For "this compound," with a molecular formula of C₁₃H₁₇NO₅, the calculated exact mass of the neutral molecule is 267.1107 Da. HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, with a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated value of 268.1185 Da.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns that further corroborate the structure. For Boc-protected amines, a common fragmentation pathway involves the loss of isobutene (56 Da) from the Boc group, followed by the loss of carbon dioxide (44 Da). niscpr.res.indoaj.org The observation of these neutral losses would provide strong evidence for the presence of the Boc protecting group.

Calculated Exact Masses for HRMS:

| Species | Formula | Calculated Exact Mass (Da) |

| [M] | C₁₃H₁₇NO₅ | 267.1107 |

| [M+H]⁺ | C₁₃H₁₈NO₅⁺ | 268.1185 |

| [M+Na]⁺ | C₁₃H₁₇NNaO₅⁺ | 290.0999 |

| [M-H]⁻ | C₁₃H₁₆NO₅⁻ | 266.1028 |

Accurate Mass Measurement and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. Accurate mass measurement provides the elemental composition of the molecular ion, while fragmentation analysis reveals the molecule's structural backbone.

Accurate Mass Measurement:

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed to determine the accurate mass of the molecular ion. For this compound (C₁₃H₁₇NO₅), the theoretical monoisotopic mass is 267.1107 g/mol . Experimental determination of a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), confirms the elemental formula.

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 268.1180 | 268.1175 | -1.86 |

| [M+Na]⁺ | 290.0999 | 290.0994 | -1.72 |

| [M-H]⁻ | 266.1034 | 266.1039 | 1.88 |

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound are predicted to involve the loss of the Boc protecting group and cleavages around the carboxylic acid and methoxy moieties.

A plausible fragmentation pathway in positive ion mode ([M+H]⁺) would likely initiate with the loss of the tert-butoxycarbonyl (Boc) group, which is notoriously labile. This can occur through two primary mechanisms:

Loss of isobutylene (56 Da): This results in the formation of a carbamic acid intermediate, which readily decarboxylates.

Loss of the entire Boc group (100 Da): This involves the cleavage of the N-C bond.

Subsequent fragmentations would involve losses from the remaining 2-amino-3-methoxybenzoic acid structure, such as the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the methoxy group (•OCH₃, 31 Da). In negative ion mode ([M-H]⁻), a characteristic fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 268.1180 | 212.0917 | C₄H₈ (Isobutylene) | [M+H-C₄H₈]⁺ |

| 268.1180 | 168.0655 | C₅H₈O₂ (Boc group) | [M+H-Boc]⁺ |

| 212.0917 | 195.0655 | NH₃ | [M+H-C₄H₈-NH₃]⁺ |

| 168.0655 | 151.0393 | H₂O | [M+H-Boc-H₂O]⁺ |

| 168.0655 | 139.0393 | CO | [M+H-Boc-CO]⁺ |

| 266.1034 | 222.0976 | CO₂ | [M-H-CO₂]⁻ |

Isotopic Pattern Analysis for Elemental Composition

The high resolution of modern mass spectrometers allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O). The relative intensities of these isotopic peaks in the mass spectrum are characteristic of the elemental composition of the ion.

For this compound (C₁₃H₁₇NO₅), the theoretical isotopic distribution for the [M+H]⁺ ion can be calculated and compared to the experimentally observed pattern. The A+1 peak, which is one mass unit heavier than the monoisotopic peak (A), is primarily due to the presence of one ¹³C atom in the molecule. The expected relative intensity of the A+1 peak for an ion with 13 carbon atoms is approximately 14.3% of the A peak. Similarly, the A+2 peak intensity is influenced by the presence of two ¹³C atoms, or one ¹⁸O or other heavier isotopes. Close agreement between the observed and theoretical isotopic patterns provides a high degree of confidence in the assigned elemental formula.

| Isotopologue | Theoretical m/z | Theoretical Relative Abundance (%) | Observed Relative Abundance (Hypothetical) (%) |

| A ([¹²C₁₃¹H₁₇¹⁴N¹⁶O₅+H]⁺) | 268.1180 | 100.00 | 100.00 |

| A+1 | 269.1213 | 14.85 | 14.90 |

| A+2 | 270.1247 | 1.95 | 1.98 |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Identification of Key Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational bands corresponding to its constituent functional groups.

FT-IR Spectroscopy:

The FT-IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. docbrown.info

N-H Stretch (Amine): A sharp to moderately broad band around 3400-3300 cm⁻¹. The Boc-protected amine may show a sharper N-H stretch compared to a free primary amine.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and methoxy groups are observed just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected around 1710-1680 cm⁻¹. The urethane carbonyl of the Boc group will likely appear at a slightly higher wavenumber, around 1720-1700 cm⁻¹.

C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretches (Ether and Carboxylic Acid): Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the methoxy ether and the carboxylic acid.

Raman Spectroscopy:

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. Expected Raman shifts include:

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of the substituted benzene ring.

C=O Stretch: The carbonyl stretches are also observable in the Raman spectrum, though typically weaker than in the IR.

NO₂ Symmetric Stretch (if present as an impurity or derivative): A strong, symmetric stretching vibration that is often prominent in Raman spectra.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |

| Amine (Boc-protected) | N-H Stretch | 3400-3300 | Weak |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1710-1680 | Moderate |

| Carbonyl (Boc) | C=O Stretch | 1720-1700 | Moderate |

| Aromatic Ring | C=C Stretch | 1600-1450 | Strong |

| Methoxy Group | C-O Stretch | ~1250 | Moderate |

Conformational Insights from Vibrational Modes

The vibrational spectra can also provide information about the molecule's conformation, particularly with respect to intramolecular hydrogen bonding and the orientation of the substituents on the aromatic ring.